Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol It is characterized by the presence of a piperidine ring substituted with a formyl group on the pyridine ring and an ethyl ester group on the piperidine ring
Preparation Methods
The synthesis of Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the formyl group: This step often involves formylation reactions using reagents such as formic acid or formyl chloride.
Esterification: The final step involves the esterification of the piperidine ring with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors or ion channels, modulating their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound has a pyrazine ring instead of a pyridine ring, which may result in different chemical reactivity and biological activity.
This compound analogs: Variations in the substituents on the pyridine or piperidine rings can lead to differences in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)11-5-8-16(9-6-11)13-12(10-17)4-3-7-15-13/h3-4,7,10-11H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDVMWNLFAJSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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